molecular formula C15H15ClF2N2O B1440253 N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride CAS No. 1181458-16-1

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride

Cat. No.: B1440253
CAS No.: 1181458-16-1
M. Wt: 312.74 g/mol
InChI Key: FSKDHENYUSNSBF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-fluoroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-(2-fluorophenyl)-2-fluorobenzylamine.

    Acylation: The resulting amine is then acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction of the amide bond can yield the corresponding amine.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products

    Oxidation: N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide N-oxide.

    Reduction: N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Chemical Biology: It serves as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may modulate the activity of its targets by inhibiting or activating them, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}acetamide hydrochloride
  • N-(2-bromophenyl)-2-{[(2-bromophenyl)methyl]amino}acetamide hydrochloride
  • N-(2-methylphenyl)-2-{[(2-methylphenyl)methyl]amino}acetamide hydrochloride

Uniqueness

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug development.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylamino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O.ClH/c16-12-6-2-1-5-11(12)9-18-10-15(20)19-14-8-4-3-7-13(14)17;/h1-8,18H,9-10H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKDHENYUSNSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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